molecular formula C10H12O2 B1677665 Phenyl butyrate CAS No. 4346-18-3

Phenyl butyrate

Cat. No. B1677665
CAS RN: 4346-18-3
M. Wt: 164.2 g/mol
InChI Key: IGVPBCZDHMIOJH-UHFFFAOYSA-N
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Description

Phenylbutyrate is an aromatic short-chain fatty acid which is a chemical derivative of butyric acid naturally produced by colonic bacteria fermentation . It is used to treat genetic metabolic syndromes, neuropathies, and urea cycle disorders . Sodium phenylbutyrate is used together with a proper diet to help treat urea cycle disorders, including carbamylphosphate synthetase deficiency (CPS), ornithine transcarbamylase deficiency (OTC), or argininosuccinate synthetase (AS) .


Synthesis Analysis

The synthesis of sodium phenylbutyrate involves the reaction of phenylbutyric acid with a sodium reagent . The method comprises the following steps: purification of 4-phenylbutyric acid under the catalysis of a catalyst, reacting industrial grade phenylbutyric acid in alcoholic solvents, and treating a reacted system to obtain the 4-phenylbutyric acid .


Molecular Structure Analysis

Phenyl butyrate has a molecular formula of C10H12O2, an average mass of 164.201 Da, and a monoisotopic mass of 164.083725 Da .


Chemical Reactions Analysis

Phenylbutyrate acts upon several pathways thought of as important modifiers of aging including histone deacetylation, proteostasis as a chemical chaperone, and stress resistance by regulating expression of oxidative stress response proteins .


Physical And Chemical Properties Analysis

Phenyl butyrate is a fatty acid made up of an aromatic ring and butyric acid . The chemical name for sodium phenylbutyrate is 4-phenylbutyric acid, sodium salt. It forms water-soluble off-white crystals .

Scientific Research Applications

Treatment of Urea Cycle Disorders

  • Application Summary: Sodium phenylbutyrate is used to treat urea cycle disorders, genetic diseases in which nitrogen waste builds up in the blood plasma as ammonia glutamine .
  • Methods of Application: Sodium phenylbutyrate is taken orally or by nasogastric intubation as a tablet or powder . It treats urea cycle disorders by allowing the kidneys to excrete excess nitrogen in place of urea .
  • Results: Coupled with dialysis, amino acid supplements and a protein-restricted diet, children born with urea cycle disorders can usually survive beyond 12 months .

Histone Deacetylase Inhibitor

  • Application Summary: Sodium phenylbutyrate is a histone deacetylase inhibitor, which has led to research into its use as an anti-cancer agent .
  • Methods of Application: The compound is administered to patients, where it inhibits the action of histone deacetylases, enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone .
  • Results: This inhibition can lead to a change in the transcription of certain genes, which can inhibit the growth of cancer cells .

Chemical Chaperone

  • Application Summary: Sodium phenylbutyrate acts as a chemical chaperone, leading to research into its use in protein misfolding diseases such as cystic fibrosis .
  • Methods of Application: The compound is administered to patients, where it assists in the correct folding of proteins, preventing the diseases caused by misfolded proteins .
  • Results: This can lead to a reduction in the symptoms of diseases caused by protein misfolding .

Treatment of Alzheimer’s Disease

  • Application Summary: Sodium phenylbutyrate has shown efficacy in several animal studies for the treatment of Alzheimer’s disease .
  • Methods of Application: The compound is administered to patients, where it acts as a weak HDAC class I inhibitor and a small molecular chaperone .
  • Results: Multiple preclinical studies suggest cognitive benefits, but evidence for changes in pathology are inconsistent .

Decreasing HSC70 Expression

  • Application Summary: Sodium phenylbutyrate has been observed to stimulate the degradation of HSC70 mRNA in IB3-1 cells without significantly altering HSC70 mRNA synthesis, promoter activity, or protein turnover .
  • Methods of Application: The compound is administered to cells, where it induces cellular adaptations that result in the decreased stability of HSC70 mRNA .
  • Results: This leads to a decrease in the expression of HSC70 mRNA and protein .

Treatment of Hyperammonemia

  • Application Summary: Sodium phenylbutyrate is an oral medication approved for the treatment of hyperammonemia . It can act as an ammonia scavenger .
  • Methods of Application: The compound is metabolized in the liver and kidneys to produce phenylacetate, the bioactive form of the drug .
  • Results: It is effective in treating hyperammonemia, a condition characterized by high levels of ammonia in the blood .

Parkinson’s Disease Treatment

  • Application Summary: Sodium phenylbutyrate has been demonstrated to stop the progression of Parkinson’s disease in mice by turning on a gene called DJ-1 that can protect dopaminergic neurons in the midbrain from dying .
  • Methods of Application: The compound is administered to mice, where it activates the DJ-1 gene .
  • Results: This leads to the protection of dopaminergic neurons in the midbrain, which can halt the progression of Parkinson’s disease .

Decreasing Adriamycin-Induced Cardiotoxicity

  • Application Summary: Sodium phenylbutyrate has been observed to decrease adriamycin-induced cardiotoxicity .
  • Methods of Application: The compound is administered to mice, where it induces cellular adaptations that result in the decreased stability of HSC70 mRNA .
  • Results: This leads to a decrease in the expression of HSC70 mRNA and protein, which can decrease adriamycin-induced cardiotoxicity .

Safety And Hazards

Phenyl butyrate should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Phenylbutyrate has a wide range of effects and has been investigated for use in numerous age-related disorders including neurodegenerative and cardiovascular diseases . Due to its characteristics, not only of histone deacetylase inhibitor, but also of ammonia sink and chemical chaperone, the interest towards this molecule is growing worldwide .

properties

IUPAC Name

phenyl butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-2-6-10(11)12-9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGVPBCZDHMIOJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30195857
Record name Phenyl butyrate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; Sweet floral aroma
Record name Phenyl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1997/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

225.00 to 226.00 °C. @ 760.00 mm Hg
Record name Phenyl butyrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041612
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Practically insoluble or insoluble in water; soluble in ether, Soluble (in ethanol)
Record name Phenyl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1997/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.020-1.028 (20°)
Record name Phenyl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1997/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Phenyl butyrate

CAS RN

4346-18-3
Record name Phenyl butyrate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Phenyl butyrate
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Record name Phenyl butyrate
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Record name Phenyl butyrate
Source European Chemicals Agency (ECHA)
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Record name PHENYL BUTYRATE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Phenyl butyrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041612
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

Part II: 5.739 g of sodium 4-phenylbutyrate (Triple Crown America, Inc.), 0.125 g of methylparaben (Merck), 0.075 g of propylparaben (Merck), 232.035 g of deionized water, and 20 g of 10% NaOH were mixed in a beaker and heated at 70° C.
[Compound]
Name
II
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0 (± 1) mol
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Reaction Step One
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5.739 g
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Reaction Step One
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0.125 g
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0.075 g
Type
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Reaction Step One
Name
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
232.035 g
Type
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Reaction Step One

Synthesis routes and methods II

Procedure details

Part II: 5.739 g of sodium 4-phenylbutyrate (Triple Crown America, Inc.), 0.125 g of methylparaben (Merck), 0.075 g of propylparaben (Merck), 83.5 g of 1,2-propandiol, and 20 g of 10% NaOH were mixed in a beaker and heated at 70° C.
[Compound]
Name
II
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0.075 g
Type
reactant
Reaction Step One
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83.5 g
Type
reactant
Reaction Step One
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20 g
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

65 g of white petrolatum (Riedel-de Haen), 15 g of cetyl alcohol (Riedel-de Haen), 260 g of soft paraffin (Merck), 155 g of liquid paraffin (Merck), and 5 g of 4-phenylbutyrate (Merck) were mixed in a beaker and heated at 70° C. to form a paste. The paste was stirred at 400 rpm for 1 hour, and then cooled at room temperature.
[Compound]
Name
white petrolatum
Quantity
65 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
[Compound]
Name
soft paraffin
Quantity
260 g
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reactant
Reaction Step One
[Compound]
Name
liquid
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155 g
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reactant
Reaction Step One
[Compound]
Name
paraffin
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0 (± 1) mol
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Reaction Step One

Synthesis routes and methods IV

Procedure details

Part II: 5.739 g of sodium 4-phenylbutyrate (Triple Crown America, Inc.), 0.125 g of methylparaben (Merck), 0.075 g of propylparaben (Merck), and 149.061 g of deionized water were mixed in a beaker and heated at 70° C. Part II was slowly added into part I and continually stirred at 400 rpm for 5 minutes to form a mixture. 2% Stabileze QM™ (prepared by dissolving 2 g of Stabileze QM™ in 98 g of deionized water, heating and stirring at 70° C. to form a paste, and cooling at room temperature) was added into the mixture and stirred for 5 minutes. The pH of the mixture was adjusted to 5.34 with 0.85% phosphoric acid (Merck), and stirred at 600 rpm for 20 minutes. The mixture was cooled at room temperature.
[Compound]
Name
II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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5.739 g
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reactant
Reaction Step One
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0.125 g
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0.075 g
Type
reactant
Reaction Step One
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149.061 g
Type
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II
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Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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